4-Isothiazolesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolesulfonyl chloride, also known as 1,2-thiazole-4-sulfonyl chloride, is a chemical compound with the molecular formula C3H2ClNO2S2 and a molecular weight of 183.64 . It is used in various chemical reactions and has a melting point of 62-63°C .
Synthesis Analysis
The synthesis of isothiazoles, including 4-Isothiazolesulfonyl chloride, has been a subject of research. Major advances have taken place in the field of synthesis and functionalization of isothiazoles that make them accessible to a wide range of interested chemists through unprecedented pathways . New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . New metal-catalyzed approaches have been reported that deliver densely decorated isothiazoles bearing various sensitive functional groups .Molecular Structure Analysis
The molecular structure of 4-Isothiazolesulfonyl chloride can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED), which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry .Physical And Chemical Properties Analysis
4-Isothiazolesulfonyl chloride has a predicted boiling point of 186.7±23.0 °C and a predicted density of 1.687±0.06 g/cm3 . Its pKa is predicted to be -3.01±0.23 .Scientific Research Applications
Synthesis of Thiazole Derivatives
4-Isothiazolesulfonyl chloride is instrumental in the synthesis of thiazole derivatives. Thiazoles are aromatic five-membered heterocycles that are significant in pharmaceutical and biological activities. They exhibit a range of activities including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties . The ability to synthesize diverse thiazole derivatives means that 4-Isothiazolesulfonyl chloride can be a key compound in the development of new medications and treatments.
Biological Activity Evaluation
In medicinal chemistry, 4-Isothiazolesulfonyl chloride derivatives can be evaluated for their biological activity. This includes assessing their potential as antimicrobial agents against various bacteria and fungi. The derivatives can also be screened for toxicity, which is crucial for developing safe pharmaceutical agents .
Development of Antimicrobial Agents
The compound’s derivatives have been explored for their use as antimicrobial agents. This is particularly relevant in the search for new treatments against multidrug-resistant strains of bacteria and fungi, which is a growing concern in healthcare .
Energy Conversion and Storage Applications
4-Isothiazolesulfonyl chloride derivatives can be used in the design of ionic liquids (ILs) for energy conversion and storage applications. ILs are known for their low volatility and high thermal stability, making them suitable for use as electrolytes in devices like fuel cells, lithium-ion batteries, supercapacitors, and solar cells .
Photographic Sensitizers and Industrial Applications
Thiazole derivatives, synthesized using 4-Isothiazolesulfonyl chloride, find applications as photographic sensitizers. They are also used in various industrial processes, such as rubber vulcanization, and as components in liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
Drug Design and Discovery
The compound plays a significant role in drug design and discovery due to its presence in the structure of many natural compounds and synthetic drugs. It is part of the scaffold found in essential drugs like penicillin antibiotics and is used in the synthesis of drugs with a wide range of therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
Isothiazolinones, a class of compounds to which 4-isothiazolesulfonyl chloride belongs, are known to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites .
Mode of Action
It is established that isothiazolinones form mixed disulfides upon treatment with species containing thiols . This interaction could potentially alter the function of the target enzymes, leading to the observed biological effects.
Biochemical Pathways
The inhibition of enzymes with thiols at their active sites by isothiazolinones could potentially affect a wide range of biochemical pathways, given the ubiquitous nature of these enzymes in various biochemical processes .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body
Result of Action
The inhibition of life-sustaining enzymes could potentially lead to a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
1,2-thiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO2S2/c4-9(6,7)3-1-5-8-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFPOTAJVCGUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88982-55-2 |
Source
|
Record name | 1,2-thiazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.